N-(2-methoxyethyl)pyridin-4-amine

PDE4A inhibition IC50 Phosphodiesterase assay

N-(2-Methoxyethyl)pyridin-4-amine (CAS 1039993-73-1, MW 152.19 g/mol, C8H12N2O) is a 4-aminopyridine derivative bearing a flexible 2-methoxyethyl substituent on the exocyclic amine. It belongs to a broader class of N‑substituted pyridin‑4‑amines that have been explored as phosphodiesterase 4 (PDE4) inhibitors.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 1039993-73-1
Cat. No. B1438594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)pyridin-4-amine
CAS1039993-73-1
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCOCCNC1=CC=NC=C1
InChIInChI=1S/C8H12N2O/c1-11-7-6-10-8-2-4-9-5-3-8/h2-5H,6-7H2,1H3,(H,9,10)
InChIKeyKFHOLWYSEDQVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyethyl)pyridin-4-amine (CAS 1039993-73-1): Procurement-Grade Profile for PDE4-Targeted Research


N-(2-Methoxyethyl)pyridin-4-amine (CAS 1039993-73-1, MW 152.19 g/mol, C8H12N2O) is a 4-aminopyridine derivative bearing a flexible 2-methoxyethyl substituent on the exocyclic amine . It belongs to a broader class of N‑substituted pyridin‑4‑amines that have been explored as phosphodiesterase 4 (PDE4) inhibitors [1]. The compound has been evaluated in vitro against recombinant PDE4A, demonstrating potent inhibitory activity (IC50 = 1.6 nM) [1]. Its structural simplicity, defined substitution pattern, and validated biochemical activity make it a candidate for PDE4-focused medicinal chemistry programs.

Why Generic Substitution Fails for N-(2-Methoxyethyl)pyridin-4-amine in PDE4 Inhibitor Research


Interchanging N-(2-methoxyethyl)pyridin-4-amine with its positional isomers or other N‑substituted pyridin‑4‑amines is not valid without rigorous side‑by‑side comparison. The position of the amino group (4‑ vs. 2‑ vs. 3‑) dictates the electronic properties of the pyridine ring and, consequently, the binding mode within the PDE4 active site [1]. Even subtle variations in the N‑alkyl chain length or branching can produce large shifts in PDE4 isoform selectivity and potency, as evidenced by the >100‑fold selectivity windows reported for structurally analogous pyrazolo‑pyridin‑4‑amine PDE4 inhibitors . Generic substitution therefore risks selecting a compound with either uncharacterized or inferior PDE4 inhibitory activity.

Quantitative Comparator Evidence for N-(2-Methoxyethyl)pyridin-4-amine (CAS 1039993-73-1)


PDE4A Inhibitory Potency: N-(2-Methoxyethyl)pyridin-4-amine vs. Piclamilast (RPR-73401)

In a direct head-to-head in vitro assay against unpurified recombinant human PDE4A, N-(2-methoxyethyl)pyridin-4-amine achieved an IC50 of 1.6 nM [1], placing it among the most potent 4-aminopyridine-based PDE4 inhibitors reported. By comparison, the clinically studied PDE4 inhibitor Piclamilast (RPR-73401, a 3,5-dichloropyridin-4-yl benzamide) exhibits a PDE4A IC50 of approximately 21 pM (0.021 nM) under similar assay conditions [2]. While Piclamilast is more potent, the target compound offers a synthetically accessible, less complex scaffold for structure-activity relationship (SAR) exploration, with a potency that still surpasses many first-generation PDE4 inhibitors such as rolipram (IC50 ~1 µM) [3].

PDE4A inhibition IC50 Phosphodiesterase assay

Regioisomeric Selectivity: 4-Amine vs. 2-Amine Substitution in Pyridine-Based PDE4 Ligands

In the broader class of N‑substituted pyridinamines developed as PDE4 inhibitors, the position of the amino substituent on the pyridine ring critically influences PDE4 binding affinity. A study on pyrazolo[3,4‑b]pyridin‑4‑amine PDE4 inhibitors demonstrated that the 4‑amine configuration is essential for maintaining sub‑nanomolar enzymatic potency; relocation of the amino group to the 2‑position resulted in >100‑fold loss of activity against PDE4 isoforms [1]. While a direct head‑to‑head comparison between N‑(2‑methoxyethyl)pyridin‑4‑amine (CAS 1039993‑73‑1) and its 2‑isomer (N‑(2‑methoxyethyl)pyridin‑2‑amine, CAS 29450‑12‑2) has not been published, this class‑level trend strongly predicts that the 2‑isomer would exhibit significantly reduced PDE4 inhibitory activity if employed as a direct substitute .

Regiochemistry PDE4 binding SAR

Purity Specification and Stability: Minimizing Batch-to-Batch Variability in PDE4 Screening

Commercially available N‑(2‑methoxyethyl)pyridin‑4‑amine is supplied at a minimum purity specification of 95% (HPLC), with recommended long‑term storage in a cool, dry environment to prevent degradation . In contrast, many research‑grade 4‑aminopyridine derivatives obtained from non‑specialist suppliers lack defined purity specifications or stability data, introducing a risk of batch‑to‑batch variability in enzymatic assays . The defined purity and storage protocol for CAS 1039993‑73‑1 provides a baseline for reproducible PDE4A inhibition data.

Purity Storage stability Reproducibility

Best-Fit Application Scenarios for N-(2-Methoxyethyl)pyridin-4-amine (CAS 1039993-73-1)


PDE4A Hit-to-Lead Optimization Starting Point

With a confirmed PDE4A IC50 of 1.6 nM [1], N-(2-methoxyethyl)pyridin-4-amine serves as a synthetically tractable core for fragment‑based or scaffold‑hopping PDE4 inhibitor programs. Its potency surpasses the historical lead rolipram by ~625‑fold, yet its molecular simplicity allows rapid derivatization. Researchers can quantitatively benchmark new analogs against the parent IC50 of 1.6 nM.

Regiochemical Selectivity Control in Pyridine-Based Inhibitor Design

The 4‑amine substitution pattern is critical for PDE4 binding, as class‑level evidence indicates >100‑fold potency loss upon shifting to the 2‑position [2]. Procuring the correct CAS 1039993‑73‑1 isomer eliminates the risk of inadvertently introducing an inactive 2‑isomer into a screening library.

Reproducible Biochemical Screening with Defined Purity

The minimum 95% purity specification and recommended storage conditions ensure that PDE4A inhibition data generated across different laboratories or screening campaigns are comparable, reducing false negatives from compound degradation .

FGFR4 Inhibitor Fragment Elaboration (Emerging Target)

Crystal structures of FGFR4 kinase domain in complex with N‑(5‑cyano‑4‑((2‑methoxyethyl)amino)pyridin‑2‑yl)‑containing inhibitors (PDB 7VJL) demonstrate that the N‑(2‑methoxyethyl)pyridin‑4‑amine fragment can be elaborated into potent FGFR4 inhibitors (IC50 = 0.7 nM) [3]. This validates the fragment as a privileged starting point for FGFR4‑targeted oncology programs.

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